Tert-butyl 4-bromobutanoate
Overview
Description
Tert-butyl 4-bromobutanoate is a chemical compound that can be derived from tert-butyl alcohol and bromobutanoic acid. It is a compound that has potential applications in various fields of chemistry, including the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl 4-bromobutanoate-related compounds can be achieved through different methods. For instance, tert-butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene as raw materials, with Amberlyst 15 as a catalyst and tert-butanol as a modifier . Another example is the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2 using bifunctional cobalt(III) salen catalysts . These methods show the versatility of tert-butyl 4-bromobutanoate derivatives in synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-bromobutanoate and its derivatives can be complex. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, a related compound, was studied using gas-electron diffraction and theoretical ab initio calculations, revealing a highly strained structure with anti conformation and sterical strain manifesting in elongated bonds and unusual bond angles .
Chemical Reactions Analysis
Tert-butyl 4-bromobutanoate and its derivatives undergo various chemical reactions. For instance, the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine provides access to ortho-bromoaniline, which can be converted to highly water-soluble nitroxides . Additionally, the hydrolysis of tri-tert-butylaluminum leads to the formation of tert-butyl-substituted alumoxanes, which have been characterized by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-bromobutanoate derivatives can vary. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) exhibits a glass-transition temperature (Tg) of 37 °C and shows greater than 99% carbonate linkages with 100% head-to-tail regioselectivity . The parent carboxylic acid of a highly water-soluble stable free radical derived from tert-butyl 4-bromobutanoate was found to be very persistent in water at pH 1 .
Scientific Research Applications
Alkylation in Liquid Phase : A study by Aschauer et al. (2011) found that tert-butyl halides, like tert-butyl 4-bromobutanoate, significantly speed up isobutane/butene alkylation. This reaction shifts C8-selectivity towards high-octane trimethylpentanes, although it can't suppress secondary reactions like oligomerization and cracking, nor prevent catalyst deactivation (Aschauer et al., 2011).
Synthesis of Water-Soluble Free Radicals : Marx and Rassat (2002) demonstrated that the hetero-Cope rearrangement allows for the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical. This compound has potential applications in organic synthesis and catalysis (Marx & Rassat, 2002).
Synthesis of Antitumor Antibiotics : Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, and determined its crystal structure (Li et al., 2013).
Drug Discovery : Westphal et al. (2015) evaluated the use of tert-butyl isosteres, like tert-butyl 4-bromobutanoate, in drug discovery. They found that while these isosteres can be used, they may lead to unwanted properties and decreased metabolic stability (Westphal et al., 2015).
Synthesis of Statin Side Chains : Časar (2008) proposed a novel synthetic approach that provides a high yield of a key precursor of statin side chains, demonstrating its potential for industrial applications (Časar, 2008).
Catalytic Hydrogenation : Noda and Seebach (1987) studied diastereoselective catalytic hydrogenation of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, leading to cis-2,6-disubstituted 1,3-Dioxan-4-one, showcasing the utility of tert-butyl compounds in specific chemical transformations (Noda & Seebach, 1987).
Safety And Hazards
Tert-butyl 4-bromobutanoate can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
Future Directions
properties
IUPAC Name |
tert-butyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZRYIJNHAIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911796 | |
Record name | tert-Butyl 4-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromobutanoate | |
CAS RN |
110661-91-1, 110611-91-1 | |
Record name | 1,1-Dimethylethyl 4-bromobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromobutyric acid-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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